molecular formula C24H18ClFN4O2 B12052573 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12052573
M. Wt: 448.9 g/mol
InChI Key: RWRQPTPTKYZBBI-MZJWZYIUSA-N
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Description

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H24ClN5O2. This compound is known for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a fluorophenyl group. It is often used in scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the reaction of this hydrazone with 4-fluorobenzaldehyde under acidic conditions to yield the desired compound .

Chemical Reactions Analysis

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl groups.

    Condensation: It can participate in condensation reactions with various aldehydes and ketones to form new hydrazone derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential as an inhibitor of certain enzymes or as a ligand for receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClFN4O2/c25-20-7-3-1-5-17(20)15-32-23-8-4-2-6-19(23)21-13-22(29-28-21)24(31)30-27-14-16-9-11-18(26)12-10-16/h1-14H,15H2,(H,28,29)(H,30,31)/b27-14+

InChI Key

RWRQPTPTKYZBBI-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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